Ethyl 7-chloroquinoline-6-carboxylate
Overview
Description
Ethyl 7-chloroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H10ClNO2. It belongs to the quinoline family, which is known for its wide range of applications in medicinal and industrial chemistry. This compound is often used in research and development due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Ethyl 7-chloroquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have a wide range of biological and pharmacological activities Quinoline derivatives are known to interact with various enzymes and receptors in the body, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . These interactions can lead to changes in cellular processes and physiological responses.
Biochemical Pathways
Quinoline derivatives have been reported to influence several biochemical pathways, including those involved in inflammation, cell proliferation, and microbial growth .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-chloroquinoline-6-carboxylate can be synthesized through various methods. One common approach involves the Friedländer condensation reaction, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction typically occurs at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedländer condensation reactions. The process is optimized for high yield and purity, using efficient catalysts and environmentally friendly solvents. The reaction mixture is usually refluxed, and the product is purified through techniques like chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Ethyl 7-aminoquinoline-6-carboxylate.
Substitution: Various halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Ethyl 7-chloroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-chloroquinoline-3-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
Uniqueness
Ethyl 7-chloroquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its position of the chloro group at the 7th position and the carboxylate group at the 6th position make it a valuable intermediate for synthesizing various quinoline derivatives with potential therapeutic applications .
Properties
IUPAC Name |
ethyl 7-chloroquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHJCQRFVDYGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916812-04-9 | |
Record name | ethyl 7-chloroquinoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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